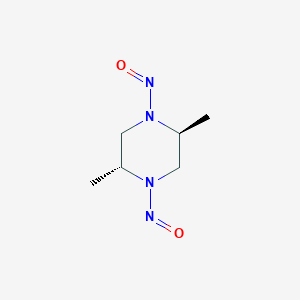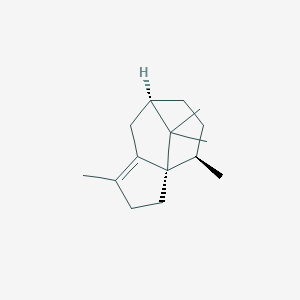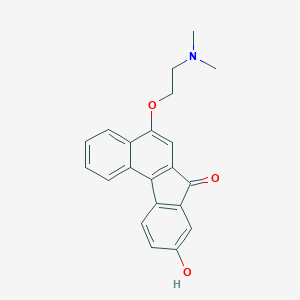
7-Methoxy-2-naphthol
Descripción general
Descripción
7-Methoxy-2-naphthol is a 7-substituted-2-naphthol . It has been used in the synthesis of new 1H-benzo[f]chromene derivatives .
Synthesis Analysis
7-Methoxy-2-naphthol may be used in the synthesis of new 1H-benzo[f]chromene derivatives. It may also be used in the synthesis of 7-methoxy-2-naphthyl (MN)-derived xylosides in which the methoxy group served as a marker for NMR characterization and UV detection .Molecular Structure Analysis
The molecular formula of 7-Methoxy-2-naphthol is C11H10O2 . The crystal structure of 7-methoxy-2-naphthol has been reported .Chemical Reactions Analysis
The reaction of 7-methoxy-2-naphthol with N-methyl-N-phenylhydrazine under thermal conditions has been reported .Physical And Chemical Properties Analysis
The molecular weight of 7-Methoxy-2-naphthol is 174.20 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The exact mass is 174.068079557 g/mol .Aplicaciones Científicas De Investigación
Synthesis of Chromene Derivatives
7-Methoxy-2-naphthol: is utilized in the synthesis of new 1H-benzo[f]chromene derivatives . These chromene compounds are of interest due to their potential pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties. The synthesis process often involves cyclization reactions where 7-Methoxy-2-naphthol acts as a precursor or intermediate.
Xyloside Production
The compound serves as a precursor in the synthesis of 7-methoxy-2-naphthyl (MN)-derived xylosides . Xylosides have significant roles in glycosaminoglycan (GAG) production and are used in biochemical studies related to cell surface interactions and signaling pathways.
NMR Characterization and UV Detection
In research settings, the methoxy group of 7-Methoxy-2-naphthol is used as a marker for NMR (Nuclear Magnetic Resonance) characterization and UV (Ultraviolet) detection . This is particularly useful in structural elucidation and in monitoring the progress of organic reactions.
Safety and Hazards
Direcciones Futuras
7-Methoxy-2-naphthol may be used in the synthesis of new 1H-benzo[f]chromene derivatives . This suggests potential future directions in the synthesis of new chemical compounds.
Relevant Papers There are several papers related to 7-Methoxy-2-naphthol. One paper discusses the crystal structure of 7-methoxy-2-naphthol . Another paper mentions the use of 7-Methoxy-2-naphthol in the synthesis of new 1H-benzo[f]chromene derivatives .
Mecanismo De Acción
Target of Action
It’s known that this compound is a 7-substituted-2-naphthol , which suggests that it may interact with biological targets that have affinity for naphthol derivatives.
Mode of Action
It has been reported that 7-Methoxy-2-naphthol can react with N-methyl-N-phenylhydrazine under thermal conditions . This suggests that it may undergo chemical reactions with other compounds, potentially altering their function or activity.
Biochemical Pathways
Given its chemical structure and reactivity, it may be involved in the synthesis of new 1h-benzo[f]chromene derivatives .
Result of Action
It has been used in the synthesis of 7-methoxy-2-naphthyl (MN)-derived xylosides, where the methoxy group served as a marker for NMR characterization and UV detection .
Propiedades
IUPAC Name |
7-methoxynaphthalen-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O2/c1-13-11-5-3-8-2-4-10(12)6-9(8)7-11/h2-7,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNFNRIIETORURP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CC(=C2)O)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80357408 | |
| Record name | 7-Methoxy-2-naphthol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80357408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methoxy-2-naphthol | |
CAS RN |
5060-82-2 | |
| Record name | 7-Methoxy-2-naphthol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80357408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-Methoxy-2-naphthol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R,5Z)-5-[(2E)-2-[(1R,7aR)-7a-methyl-1-[(2R)-7,7,7-trifluoro-4,6-dihydroxy-6-(trifluoromethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B49692.png)
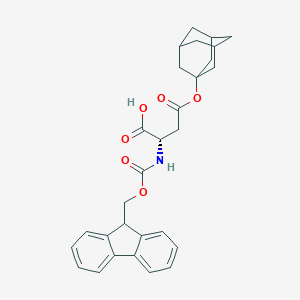
![[(8S,13S,14S,17S)-3-acetyloxy-13-methyl-6,7,8,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B49698.png)
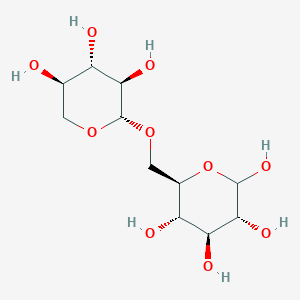
![[P,P'-1,3-bis(di-i-propylphosphino)propane][P-1,3-bis(di-i-propylphosphino)propane]palladium(0)](/img/structure/B49702.png)
![Imidazo[1,5-a]pyridine-1-sulfonamide](/img/structure/B49703.png)
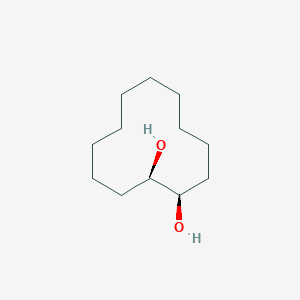
![2-[2-(3-Methoxyphenyl)ethyl]phenol](/img/structure/B49715.png)
